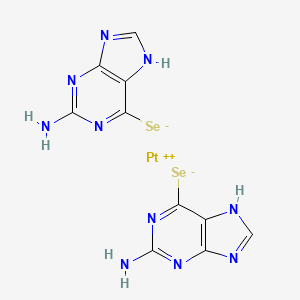

Platinum selenoguanine

Description

Properties

CAS No. |

73572-63-1 |

|---|---|

Molecular Formula |

C10H8N10PtSe2 |

Molecular Weight |

621.3 g/mol |

IUPAC Name |

2-amino-7H-purine-6-selenolate;platinum(2+) |

InChI |

InChI=1S/2C5H5N5Se.Pt/c2*6-5-9-3-2(4(11)10-5)7-1-8-3;/h2*1H,(H4,6,7,8,9,10,11);/q;;+2/p-2 |

InChI Key |

NNQCXYFKRFNNAS-UHFFFAOYSA-L |

SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)[Se-].C1=NC2=C(N1)C(=NC(=N2)N)[Se-].[Pt+2] |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)[Se-].C1=NC2=C(N1)C(=NC(=N2)N)[Se-].[Pt+2] |

Synonyms |

platinum selenoguanine selenoguanine platinum(II) selenoguanine PT(II) |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Platinum Selenoguanine Complexes

Strategies for Selenoguanine Ligand Synthesis

The foundation of any platinum selenoguanine complex is the selenoguanine ligand. The chemical synthesis of 6-selenoguanine (B1239940) and its derivatives is a critical first step that has been explored through various chemical pathways.

Chemical Synthesis Pathways for 6-Selenoguanine

The pioneering synthesis of 6-selenoguanine (6-SeGua) was first reported in the early 1960s. The primary approach involves the nucleophilic substitution of a suitable leaving group at the C6 position of a purine (B94841) precursor with a selenium-containing nucleophile. A common and effective method for preparing 6-selenoguanine involves the reaction of 6-chloroguanine with selenourea.

Another established pathway is the conversion of 6-thioguanine (B1684491) to 6-selenoguanine. This is typically achieved by treating 6-thioguanine with a selenium-transfer agent. These early synthetic efforts laid the groundwork for the development of selenium analogs of purine derivatives.

Derivatization of Selenoguanine for Coordination Chemistry

For applications in coordination chemistry and for incorporation into nucleic acids, 6-selenoguanine is often derivatized. A key derivatization is the synthesis of 2'-deoxy-6-selenoguanosine and its corresponding phosphoramidite. This allows for the incorporation of the selenium-containing nucleobase into DNA strands via solid-phase synthesis. This process involves protecting groups, such as the 2-cyanoethyl-seleno group for the selenium functionality, which can be removed under mild conditions to preserve the integrity of the molecule. The development of these derivatives has been crucial for studying the structural and functional effects of selenium substitution in nucleic acids.

Coordination of Platinum Precursors with Selenoguanine Ligands

The coordination of platinum(II) precursors with selenoguanine ligands is the final stage in the synthesis of this compound complexes. The reaction conditions and stoichiometry are critical factors that determine the structure and properties of the final product.

Reaction Conditions and Stoichiometry for Platinum(II) Complex Formation

The synthesis of platinum(II) complexes with selenoguanine typically involves the reaction of a platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the selenoguanine ligand. The reaction is often carried out in an aqueous solution, and the pH of the reaction medium is a crucial parameter. Studies have shown that the neutral form of the selenoguanine ligand reacts more readily with the tetrachloroplatinate anion than its dissociated form.

Elemental analysis of the resulting complexes often reveals a 1:2 molar ratio of platinum to selenoguanine. Spectroscopic data, particularly UV-Vis spectroscopy, suggests that the N7 position of the selenoguanine purine ring is a primary site for chelation to the platinum center. The reaction of selenoguanine with potassium tetrachloroplatinate(II) can be monitored by observing changes in the UV absorption spectrum, with the appearance of new absorption maxima indicating the formation of the complex.

Synthesis of cis-Diamminoplatinum(II) Selenoguanine Adducts

A significant area of research has been the synthesis of adducts of cisplatin (B142131), cis-diamminedichloridoplatinum(II), with selenoguanine. These complexes are prepared by reacting stoichiometric amounts of the selenopurine with aquated cis-diamminedichloridoplatinum(II) in a slightly acidic medium. The resulting cis-diamminoplatinum(II) selenoguanine complexes have been shown to be stable in various aqueous solvents. The slow release of the active purine ligand from these complexes is a key feature influencing their biological activity.

Preparation of Selenoguanosine Platinum(II) Complexes

Similar to the synthesis with the free base, platinum(II) complexes of selenoguanosine, the nucleoside form of selenoguanine, have also been prepared. The synthesis involves the reaction of selenoguanosine with a platinum(II) precursor. The resulting selenoguanosine-platinum(II) complexes exhibit a square planar geometry around the platinum(II) center, which is characteristic of Pt(II) complexes. The selenium atom of the selenoguanosine ligand serves as a coordination site for the platinum ion. The synthesis of these complexes requires careful control of reaction conditions to ensure proper coordination and to optimize the yield and purity of the final product.

| Precursor 1 | Precursor 2 | Product | Key Reaction Conditions |

| 6-Chloroguanine | Selenourea | 6-Selenoguanine | Not specified in abstracts |

| 6-Thioguanine | Selenium-transfer agent | 6-Selenoguanine | Not specified in abstracts |

| Potassium tetrachloroplatinate(II) | 6-Selenoguanine | Dichlorido(6-selenoguanine)platinum(II) | Aqueous solution, controlled pH |

| Aquated cis-diamminedichloridoplatinum(II) | 6-Selenoguanine | cis-Diamminoplatinum(II) selenoguanine adduct | Slightly acidic medium |

| Platinum(II) salt | Selenoguanosine | Selenoguanosine platinum(II) complex | Controlled temperature and pH |

Table 1: Summary of Synthetic Routes for this compound Complexes

Purification and Isolation Techniques for this compound Complexes

The purification and isolation of this compound complexes are essential to remove unreacted starting materials, byproducts, and any isomeric impurities, ensuring the chemical and stereochemical integrity of the final product. A variety of techniques are employed, often in combination, to achieve high purity.

Recrystallization is a fundamental method for purifying solid platinum complexes. For cisplatin analogues, recrystallization from hot water, sometimes containing a low concentration of hydrochloric acid or sodium chloride, is effective. The presence of chloride ions can help to suppress the formation of aqua or hydroxo platinum species. The use of amide solvents has also been reported as an effective medium for the recrystallization of platinum compounds.

Precipitation is another common technique. After the synthesis reaction, the desired complex may precipitate out of the solution upon cooling or the addition of a suitable non-solvent. The collected solid is then typically washed with appropriate solvents to remove soluble impurities. For instance, in some syntheses of related platinum-purine complexes, the product is isolated by precipitation from the reaction medium with methanol (B129727), followed by washing with methanol and diethyl ether.

Chromatographic methods are powerful tools for the separation and purification of platinum complexes.

Column chromatography on silica (B1680970) gel is frequently used to separate complexes based on their polarity. The choice of eluent is critical for achieving good separation.

High-performance liquid chromatography (HPLC) , particularly reverse-phase HPLC, is a highly effective technique for the final purification and analysis of this compound complexes, allowing for the separation of closely related compounds.

For platinum complexes that interact with DNA, specialized techniques can be employed for their isolation from biological matrices. These include:

Gel electrophoresis

Ethanol precipitation

Centrifugation

These methods are particularly relevant for studying the interactions of this compound complexes with biological macromolecules.

| Technique | Description | Applicability |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | General purification of solid platinum complexes. |

| Precipitation | Inducing the solid complex to form from a solution by changing conditions (e.g., cooling, adding a non-solvent). | Isolation of the primary product from the reaction mixture. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | Purification of complexes with differing polarities. |

| HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase. | Final purification and analytical assessment of purity. |

Analogous and Derivative Synthesis Approaches

Synthesis of Related Selenopurine-Platinum Complexes

The synthetic strategies developed for this compound can be extended to a broader range of selenopurine ligands. By substituting selenoguanine with other selenopurines, a library of related platinum complexes with potentially varied chemical and biological properties can be generated. For example, the reaction of aquated cis-dichlorodiammineplatinum(II) has been successfully applied to synthesize complexes with 6-thioxanthine (B131520) and 6-mercaptopurine, demonstrating the versatility of this approach for preparing both seleno- and thio-purine platinum complexes.

A general method for preparing 6-selanylpurine derivatives involves the reaction of a 6-chloropurine (B14466) with a selenium source like sodium hydroselenide or selenourea. These resulting selanylpurines can then be used as ligands for complexation with platinum. Another approach involves the in-situ generation of selenols from diselenides, which then react with a suitable purine precursor. These methods open up avenues for creating a diverse array of selenopurine ligands that can be subsequently coordinated to a platinum center.

| Platinum Precursor | Selenopurine Ligand | Resulting Complex Type |

| Aquated cis-dichlorodiammineplatinum(II) | 6-Selenoxanthine | Selenopurine-platinum(II) complex |

| Aquated cis-dichlorodiammineplatinum(II) | 6-Mercaptopurine (as a thio-analogue) | Thiopurine-platinum(II) complex |

| K₂PtCl₄ | 6-Selanylpurine derivatives | Selenopurine-platinum(II) complex |

Exploration of Multinuclear this compound Systems

The development of multinuclear platinum complexes represents a significant area of research, as these compounds can exhibit unique DNA binding modes and biological activities compared to their mononuclear counterparts. While the synthesis of a multinuclear platinum complex specifically bridged by selenoguanine is not yet extensively detailed in the literature, analogous systems provide a clear blueprint for their potential construction.

One established strategy for creating dinuclear platinum complexes involves the use of a bridging ligand to connect two platinum centers. For example, dinuclear platinum complexes have been synthesized where two {cis-Pt(Amine)₂} moieties are linked by a diamine chain of variable length. A prototype incorporating a purine ligand, [{Pt(en)(9-EtGua)}₂μ-H₂N(CH₂)₆NH₂]⁴⁺, has been successfully prepared. This synthesis involves the displacement of a chloride ligand from a pre-formed dinuclear platinum precursor, [{PtCl(en)}₂μ-NH₂(CH₂)₆NH₂]⁴⁺, with 9-ethylguanine. This same principle could be applied to incorporate selenoguanine as the purine ligand.

Another approach utilizes rigid bridging ligands. For instance, pyrimidine (B1678525) has been used to bridge two PtCl₃ or cis-{Pt(R₂SO)Cl₂} units. The synthesis of a novel dinuclear platinum(II) complex featuring a ditopic, bis-tetradentate ligand with a bridging pyrimidine unit has also been reported. These examples highlight the feasibility of using N-heterocyclic ligands, including purines and their derivatives, to construct multinuclear platinum architectures. The synthesis of a multinuclear this compound system would likely involve the reaction of a suitable mononuclear this compound precursor with a bridging ligand or the direct reaction of selenoguanine with a pre-assembled dinuclear platinum core.

| Bridging Ligand Type | Mononuclear Platinum Unit | Example of Dinuclear Complex |

| Flexible Diamine Chain | cis-[Pt(en)Cl]⁺ | [{Pt(en)(9-EtGua)}₂μ-H₂N(CH₂)₆NH₂]⁴⁺ |

| Rigid Heterocycle (Pyrimidine) | [PtCl₃]⁻ | [(PtCl₃)₂ (μ-pyrimidine)]²⁻ |

| Ditopic Bis-tetradentate Ligand | Platinum(II) | Dinuclear Pt(II) complex with bridging pyrimidine |

Advanced Structural Elucidation and Spectroscopic Characterization of Platinum Selenoguanine Complexes

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the characterization of platinum selenoguanine complexes. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a compound. For this compound complexes, a multi-nuclear approach is often employed.

Proton (¹H) and Carbon-13 (¹³C) NMR are crucial for confirming the integrity of the selenoguanine ligand and for observing changes upon coordination to the platinum center. In the ¹³C NMR spectra of platinum(II) complexes with selenoguanine, the C6 signal experiences an upfield shift of 2.41-4.19 ppm. datapdf.com This shift indicates that the selenium atom is bound to the platinum as a selenoether-type compound. datapdf.com This data is instrumental in confirming the formation of the desired complex and in providing initial insights into the coordination mode.

Selenium-77 (⁷⁷Se) NMR is a highly sensitive probe of the local chemical environment of the selenium atom. researchgate.net With a spin of 1/2 and a natural abundance of 7.63%, ⁷⁷Se is a relatively accessible nucleus for NMR studies. researchgate.net The chemical shifts in ⁷⁷Se NMR are spread over a wide range, making it possible to discern subtle changes in the selenium atom's coordination and electronic environment upon complexation with platinum. researchgate.netnetlify.app For instance, a significant downfield shift in the ⁷⁷Se signal is observed in platinum-selenium complexes compared to the free ligand, providing direct evidence of the Se-Pt bond. researchgate.net The one-bond coupling constant between platinum and selenium (¹J(¹⁹⁵Pt-¹⁷⁷Se)) typically falls between 80 and 250 Hz, offering further structural information. huji.ac.il

Table 1: Representative ⁷⁷Se NMR Data for Platinum Selenide (B1212193) Complexes

| Compound | Solvent | ⁷⁷Se Chemical Shift (δ, ppm) | ¹J(P, ⁷⁷Se) (Hz) | Reference |

| Complex 6 | - | 9.9 (doublet of doublets) | 583 | researchgate.net |

| Complex 7 | - | -25.29 (doublet) | 568 | researchgate.net |

This table presents illustrative data for platinum selenide complexes to demonstrate the type of information obtained from ⁷⁷Se NMR.

Platinum-195 (¹⁹⁵Pt) NMR is the definitive method for elucidating the coordination sphere of the platinum atom. wikipedia.org The ¹⁹⁵Pt nucleus has a natural abundance of 33.8% and a spin of 1/2, making it well-suited for NMR studies. wikipedia.org The chemical shifts for ¹⁹⁵Pt span an exceptionally large range of over 13,000 ppm, rendering the technique highly sensitive to the platinum's oxidation state, coordination number, and the nature of the coordinated ligands. wikipedia.org Even minor changes in the ligand environment can lead to substantial and easily detectable shifts in the ¹⁹⁵Pt spectrum. wikipedia.org The standard reference compound for ¹⁹⁵Pt NMR is typically a 1.2 M solution of sodium hexachloroplatinate(IV) (Na₂PtCl₆) in D₂O. wikipedia.org The analysis of ¹⁹⁵Pt chemical shifts and coupling constants provides unambiguous information about the structure of this compound complexes in solution. rsc.orgnih.govnih.gov

Table 2: General ¹⁹⁵Pt NMR Chemical Shift Ranges

| Platinum Species Type | Representative Chemical Shift Range (ppm) |

| Various Platinum Complexes | -6500 to 200 |

This table provides a general overview of the wide chemical shift range observed in ¹⁹⁵Pt NMR spectroscopy. huji.ac.il

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the bonding within a molecule. illinois.edu For this compound complexes, these methods are used to identify characteristic vibrational modes and to probe changes in these modes upon coordination. pageplace.deacs.org The selection rules for IR and Raman spectroscopy are different; IR absorption requires a change in the dipole moment during a vibration, while Raman scattering depends on a change in polarizability. illinois.edu This complementarity allows for a more complete vibrational analysis. For instance, the Pt-Se stretching vibration would be a key feature in the far-IR or Raman spectrum, providing direct evidence of the coordinate bond. Changes in the vibrational frequencies of the guanine (B1146940) ring can also indicate the site of platinum coordination. irdg.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within this compound complexes. researchgate.net The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. In these complexes, several types of transitions can be observed, including intraligand (π-π*) transitions within the selenoguanine moiety and metal-to-ligand charge transfer (MLCT) bands. researchgate.net For example, the UV spectrum of a selenoguanine-platinum(II) complex shows absorption maxima at 297, 340, and 368 nm in an aqueous base, which are not present in the parent selenoguanine under the same conditions. datapdf.com The appearance of new absorption bands upon complexation confirms the formation of the platinum complex and provides insights into its electronic structure. datapdf.comsemanticscholar.org The position and intensity of these bands are sensitive to the coordination environment of the platinum and the nature of the ligands. researchgate.net

Table 3: UV-Vis Absorption Maxima for a Selenoguanine-Platinum(II) Complex

| Complex | Solvent | λ_max (nm) |

| SeG-Pt(II) | Aqueous Base | 297, 340, 368 |

| Selenoguanosine-Pt(II) | - | 237, 273 (sh), 303, 370 |

sh = shoulder datapdf.com

Stereochemical Characterization of this compound Isomers

Chiral Aspects and Diastereomer Characterization

The introduction of chirality into this compound complexes significantly influences their structural and, consequently, their functional properties. Chirality can be introduced through several mechanisms, such as the use of chiral ancillary ligands coordinated to the platinum center or by the coordination of a chiral form of a substituted selenoguanine ligand. The resulting diastereomers can exhibit distinct spectroscopic signatures and three-dimensional arrangements.

The coordination of a chiral ligand, such as (1R,2R)-diaminocyclohexane (DACH) or other chiral diamines, to a platinum(II) center which then binds to selenoguanine, results in the formation of diastereomeric complexes. These diastereomers arise from the combination of the chiral center(s) on the ancillary ligand and the potential for stereocenters at the selenium atom upon coordination. Similarly, if a chiral derivative of selenoguanine is used, its coordination to a prochiral platinum precursor will also lead to diastereomers.

The characterization and differentiation of these diastereomers rely heavily on advanced spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard.

NMR Spectroscopic Characterization

Multinuclear NMR spectroscopy, including ¹H, ¹³C, ⁷⁷Se, and ¹⁹⁵Pt NMR, provides detailed information about the electronic and structural environment of the nuclei within the complex, allowing for the differentiation of diastereomers. nih.govnih.gov In a mixture of diastereomers, separate sets of NMR signals are often observed for each isomer due to their different chemical environments. researchgate.net

For instance, in ¹H NMR spectra, protons on the chiral ligand and the selenoguanine moiety will exhibit distinct chemical shifts and coupling constants for each diastereomer. universiteitleiden.nl The presence of two sets of signals in the NMR spectrum is a clear indication of the formation of diastereomers. researchgate.net

¹⁹⁵Pt NMR is highly sensitive to the nature of the ligands coordinated to the platinum center. huji.ac.il The chemical shifts in ¹⁹⁵Pt NMR can vary significantly between diastereomers, reflecting the different steric and electronic influences of the chiral ligands. huji.ac.il Furthermore, the one-bond coupling between platinum and selenium (¹J(¹⁹⁵Pt-¹⁷⁷Se)) is a valuable parameter for characterizing the Pt-Se bond and can differ between diastereomers. huji.ac.il

⁷⁷Se NMR spectroscopy directly probes the selenium atom, and the chemical shift is sensitive to its coordination environment and oxidation state. nih.gov This technique is instrumental in confirming the coordination of selenoguanine to the platinum center and in distinguishing between diastereomers.

The following table provides hypothetical, yet representative, NMR data for a pair of diastereomeric this compound complexes, drawing parallels from studies on similar chiral platinum-selenium compounds. nih.gov

| Nucleus | Parameter | Diastereomer 1 | Diastereomer 2 |

| ¹H | δ (ppm) - H8 of Guanine | 8.15 | 8.21 |

| ¹H | δ (ppm) - NH of Chiral Ligand | 6.54 | 6.62 |

| ¹³C | δ (ppm) - C6 of Guanine | 158.2 | 158.9 |

| ¹⁹⁵Pt | δ (ppm) | -2450 | -2458 |

| ⁷⁷Se | δ (ppm) | 250 | 265 |

| ¹J(¹⁹⁵Pt-¹⁷⁷Se) | Coupling Constant (Hz) | 210 | 225 |

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive characterization of diastereomers by determining their precise three-dimensional structure in the solid state. nih.gov This technique allows for the unambiguous assignment of the absolute configuration at the chiral centers within the molecule.

For this compound complexes, X-ray crystallography can reveal:

The coordination geometry around the platinum center (typically square planar for Pt(II)).

The bond lengths and angles of the entire complex, including the Pt-Se and Pt-N bonds.

The conformation of the chiral ligands.

The structural data obtained from X-ray crystallography for ruthenium-selenoguanine complexes can serve as a valuable reference for understanding the coordination and structural features that can be expected in their platinum analogues. researchgate.net The table below summarizes key hypothetical crystallographic parameters for two diastereomers of a this compound complex.

| Parameter | Diastereomer 1 | Diastereomer 2 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁2₁2₁ |

| Pt-Se Bond Length (Å) | 2.35 | 2.38 |

| Pt-N7 Bond Length (Å) | 2.05 | 2.04 |

| N-Pt-Se Bond Angle (°) | 91.2 | 90.8 |

| Dihedral Angle between Purine (B94841) and Chelate Ring (°) | 15.4 | 25.8 |

The differentiation and characterization of diastereomeric this compound complexes are crucial for understanding their structure-activity relationships. The distinct spatial arrangement of atoms in each diastereomer can lead to different interactions with biological macromolecules, which is a key aspect of their potential applications.

Coordination Chemistry and Chemical Reactivity of Platinum Selenoguanine Complexes

Ligand Exchange Kinetics and Thermodynamics

The stability and reactivity of platinum selenoguanine complexes are fundamental to understanding their potential interactions. These properties are governed by both thermodynamic and kinetic factors, particularly in aqueous and biological environments.

Stability of this compound Complexes in Aqueous Media

Platinum(II) complexes featuring selenoguanine exhibit considerable stability in aqueous solutions. nih.govmdpi.com Research has demonstrated that cis-diamminoplatinum(II) complexes with selenoguanine are very stable in various aqueous solvents, maintaining their integrity for up to 10 days at 37°C. nih.govjst.go.jp The specific bond between selenium and platinum is a key contributor to these distinct stability characteristics. vulcanchem.com These complexes generally show moderate solubility in water, a property that is significant for their distribution in biological systems. vulcanchem.com The general kinetic stability of Pt(II) compounds is notable; their ligand-exchange reactions are typically slow, occurring on a timescale of minutes to days, which is a departure from the rapid exchanges seen in many other coordination compounds. nih.gov

Table 1: Stability of this compound in Aqueous Solution

| Complex Type | Solvent System | Temperature | Duration | Observation | Source(s) |

|---|---|---|---|---|---|

| cis-Diamminoplatinum(II) selenoguanine | Various aqueous solvents | 37°C | 10 days | Very stable | jst.go.jp, nih.gov |

Kinetic Stability in the Presence of Biological Ligands

While stable in simple aqueous media, the kinetic stability of this compound complexes is altered in the presence of biological macromolecules. Studies have shown that while the complexes are stable in aqueous solutions, their stability decreases in the presence of mouse serum. nih.govjst.go.jp This suggests that components within the serum can facilitate ligand exchange.

One significant interaction is with human serum albumin (HSA), which may act as a natural transport vehicle. vulcanchem.com The platinum(II) center of the complex can metallate HSA at its single free thiol group (Cys-34), forming a stable adduct that could aid in selective delivery. vulcanchem.com Despite these interactions, the complex is designed for controlled release. Research indicates that the selenoguanine-platinum(II) complex very slowly releases selenoguanine into the bloodstream, suggesting a degree of kinetic stability in vivo that allows for sustained effect. datapdf.comnih.gov This slow release is influenced by the strength of the selenium-platinum bond. vulcanchem.com

Influence of Selenoguanine on Platinum Coordination Environment

Electron-Donating Properties of Selenoguanine

The coordination of selenoguanine to a platinum(II) center typically occurs through the selenium atom and the N7 position of the purine (B94841) ring. datapdf.com The selenium atom, a soft donor, is believed to form a strong bond with the soft platinum(II) center. google.com The electron-donating properties of a ligand can be understood as a competition among ligands to donate electron density to the central metal atom. researchgate.netnih.gov This donation, primarily σ-donation, influences the stability and reactivity of the entire complex. researchgate.net In platinum(II) complexes, the strength of this σ-donation is a key component of the ligand's trans-effect and trans-influence. researchgate.netcuni.cz Ligands with strong electron-donating capabilities can significantly impact the kinetic and thermodynamic properties of the complex. cuni.cz

Trans-Effect and Trans-Influence in Selenoguanine-Containing Platinum Complexes

The concepts of trans-influence and trans-effect are crucial in the coordination chemistry of square-planar platinum(II) complexes. The trans-influence is a thermodynamic phenomenon, observed as the elongation of the bond trans to an influencing ligand in the ground state. wikipedia.org This bond stretching is linearly correlated with the σ-donation strength of the trans-ligand. researchgate.netnih.gov

The trans-effect is a kinetic phenomenon, describing the labilization of the ligand positioned trans to a directing ligand, thereby increasing its rate of substitution. wikipedia.org The general sequence of the kinetic trans-effect shows that sulfur-donor ligands (e.g., SR₂, SC(NH₂)₂) have a strong trans-effect, significantly greater than that of ammonia (B1221849) (NH₃) or water (H₂O). wikipedia.org Given that selenium is in the same group as sulfur, selenoguanine is expected to exert a strong trans-effect. This effect is critical during synthesis, where the relative trans-effect of different ligands can dictate the stereochemistry of the final product. nih.gov The strength of the trans-effect can also influence the substitution reaction mechanism, with very strong σ-donors favoring a dissociative interchange (Id) pathway. nih.govcuni.cz

Table 2: Abbreviated Trans-Effect Series for Pt(II) Complexes

| Ligand | Relative Trans-Effect |

|---|---|

| CN⁻, CO, C₂H₄ | Very Strong |

| PR₃, AsR₃, SR₂, H⁻ | Strong |

| I⁻, SCN⁻, NO₂⁻ | Moderate |

| Br⁻, Cl⁻ | Moderate |

| NH₃, py | Weak |

| OH⁻, H₂O | Very Weak |

Source: Adapted from general series. wikipedia.org

Comparative Coordination Chemistry with Sulfur Analogues (Thioguanine)

A comparison between platinum complexes of selenoguanine and its sulfur analogue, thioguanine, highlights the impact of substituting selenium for sulfur. Both selenoguanine and thioguanine have been used to synthesize platinum(II) complexes for comparative studies. nih.govjst.go.jpdatapdf.com

The fundamental chemical difference lies in the bond between the chalcogen and the platinum atom. It is suggested that the selenium-platinum bond is stronger than the sulfur-platinum bond, which would result in a more stable complex. google.com However, both types of complexes exhibit similar reactivity patterns, such as the slow release of the active purine ligand. nih.govdatapdf.com Despite these similarities, differences in their biological profiles have been observed. For instance, in one comparative analysis, the selenoguanine-platinum(II) complex was found to have very low toxicity, whereas the thioguanine-platinum(II) complex had low to moderate toxicity. vulcanchem.com Furthermore, research in murine lymphoma cells has indicated different cross-resistance patterns between the two types of complexes, suggesting that the incorporation of selenium may offer advantages in overcoming certain resistance mechanisms. vulcanchem.com

Table 3: Comparative Properties of Platinum(II) Purine Complexes

| Feature | Selenoguanine-Pt(II) | Thioguanine-Pt(II) | Source(s) |

|---|---|---|---|

| Toxicity Profile | Very low | Low to moderate | vulcanchem.com, datapdf.com |

| Cross-Resistance | Shows different cross-resistance patterns from thioguanine complexes | - | vulcanchem.com |

| Ligand Release | Very slow release of selenoguanine | Slow release of thiopurine | datapdf.com, nih.gov |

| Pt-Chalcogen Bond | Believed to be stronger than Pt-S bond | - | google.com |

Differences in Bonding and Reactivity

The bonding in this compound complexes differs significantly from that of their thio- (sulfur) and oxo- (oxygen) guanine (B1146940) counterparts. Platinum(II), a soft metal ion, exhibits a strong affinity for soft donor atoms. Following the Hard and Soft Acids and Bases (HSAB) principle, the preference for coordination to the chalcogen at position 6 of the purine ring increases with the softness of the chalcogen: Se > S > O. Consequently, the Pt-Se bond is more covalent and generally more stable than a corresponding Pt-S or Pt-O bond.

Research indicates that platinum coordinates to the N7 position of the purine ring in addition to the exocyclic selenium atom, forming a stable chelate. nih.gov This N7 position is a common binding site for platinum in purine-based ligands. nih.gov The reactivity of the free selenoguanine ligand itself is noteworthy; it is known to be unstable under UVA light and can undergo decomposition through air oxidation followed by hydrolysis. researchgate.netgoogle.com Coordination to a metal center like platinum(II) can stabilize the ligand against such degradation. researchgate.net

Kinetic studies on the reaction of selenoguanine with potassium tetrachloroplatinate(II) show that the neutral form of the ligand reacts more rapidly than the deprotonated, anionic form. nih.gov This is attributed to the electrostatic repulsion between the negatively charged tetrachloroplatinate anion and the anionic form of the selenoguanine ligand. nih.gov

While a definitive single-crystal X-ray diffraction study for a simple platinum(II)-selenoguanine complex was not identified in the surveyed literature, comparative data from related structures allows for an estimation of bond properties.

| Bond Type | Typical Bond Length (Å) | Covalent Character | HSAB Interaction | Notes |

|---|---|---|---|---|

| Pt(II)-N7 (Guanine) | ~2.00 - 2.09 | Moderate | Soft Acid - Borderline Base | A primary binding site for platinum anticancer drugs. researchgate.netuu.nl |

| Pt(II)-S6 (Thioguanine) | ~2.25 - 2.31 | High | Soft Acid - Soft Base | Strong, covalent bond favored by HSAB principle. ossila.com |

| Pt(II)-Se6 (Selenoguanine) | Est. > 2.35 | Very High | Soft Acid - Soft Base | Expected to be longer and more covalent than Pt-S due to the larger atomic radius and greater softness of Se. unav.edu |

| Pt(II)-O6 (Guanine) | Unfavorable | Low (Ionic) | Soft Acid - Hard Base | Coordination is generally not observed; Pt(II) preferentially binds to the N7 position. |

Impact of Chalcogen Atom on Coordination Properties

The identity of the chalcogen atom at the 6-position of the guanine ligand has a profound impact on the coordination properties of the resulting platinum complex. Selenium, being the largest and most polarizable (softest) among oxygen, sulfur, and selenium, forms the most stable and covalent bond with the soft Pt(II) center. unav.edu

Hydrolysis and Aquation Chemistry of this compound Complexes

The behavior of platinum complexes in aqueous solution is critical to their mechanism of action and is governed by hydrolysis and aquation reactions. For a square-planar complex, these are ligand substitution reactions where water molecules displace one or more of the ligands coordinated to the platinum center.

While specific kinetic studies on the hydrolysis of this compound are not prevalent in the literature, general principles derived from other Pt(II) complexes can be applied. google.comunav.eduforcetechnology.com The process typically begins with the slow, rate-determining step of a water molecule displacing a ligand to form a mono-aquated intermediate. This is often followed by a faster, second aquation step.

For a hypothetical complex such as trans-[Pt(selenoguanine)₂(Cl)₂], the aquation would proceed as follows:

First Aquation: [Pt(SeG)₂Cl₂] + H₂O ⇌ [Pt(SeG)₂Cl(H₂O)]⁺ + Cl⁻

Second Aquation: [Pt(SeG)₂Cl(H₂O)]⁺ + H₂O ⇌ [Pt(SeG)₂(H₂O)₂]²⁺ + Cl⁻

The aquated species are generally more reactive than the parent chloro-complex. The observation that selenoguanine is released very slowly from its platinum(II) complex in vivo strongly suggests that the Pt-Se bond is highly resistant to hydrolysis. nih.govresearchgate.net This kinetic inertness is a direct consequence of the strong covalent bond between the soft platinum(II) acid and the soft selenium base. This contrasts with complexes containing more labile ligands, such as chlorides, which are more readily displaced by water.

| Step | General Reaction | Key Characteristics |

|---|---|---|

| 1 | Formation of Mono-aquated Complex | Often the rate-determining step. Rate is influenced by the nature of the leaving group and the trans-ligand. |

| 2 | Formation of Di-aquated Complex | Typically faster than the first step. The resulting species is highly reactive. |

| 3 | Deprotonation | The coordinated water molecules are acidic and can deprotonate to form hydroxo-bridged dimers or oligomers. |

Redox Properties of this compound Systems

Platinum(II) complexes containing selenium ligands exhibit significant redox activity, which is believed to be a key aspect of their chemical properties. The incorporation of selenium, an element known to play a role in regulating biological redox processes, creates complexes that can interact with and modulate the intracellular redox balance. researchgate.net

A primary mechanism through which these complexes exert redox effects is by inducing the generation of Reactive Oxygen Species (ROS). nih.govresearchgate.net This is often achieved through the depletion of intracellular antioxidants, particularly glutathione (B108866) (GSH). unav.edu The platinum-selenium moiety can catalyze the oxidation of GSH to glutathione disulfide (GSSG), disrupting the cell's primary defense against oxidative stress and leading to an accumulation of ROS.

The redox potential of the complex itself is a crucial parameter. For a complex to be an effective redox agent in a biological system, its potential must fall within a "biologically accessible window." Research on other metal complexes suggests that those with redox potentials in a specific range are the most active, likely indicating that an efficient electron transfer to or from the metal center is required for their activity. frontiersin.org While specific electrochemical data for this compound is scarce, the Pt(IV)/Pt(II) redox couple is a well-established system, and the nature of the coordinating ligands, such as selenoguanine, finely tunes its potential. researchgate.net The oxidation state of the selenium atom is also considered critical for both the stability and the biological activity of the complex. frontiersin.org

| Mechanism | Description | Key Species Involved |

|---|---|---|

| ROS Generation | The complex catalyzes reactions that produce reactive oxygen species, leading to oxidative stress. nih.govresearchgate.net | O₂⁻ (Superoxide), H₂O₂ (Hydrogen Peroxide) |

| Glutathione Depletion | The complex directly or catalytically oxidizes glutathione, compromising the cell's antioxidant capacity. unav.edu | GSH (Glutathione), GSSG (Glutathione Disulfide) |

| Enzyme Interaction | The complex may directly interact with and inhibit the function of redox-active enzymes. frontiersin.org | Thioredoxin Reductase (TrxR), Glutathione Peroxidase (GPx) |

Molecular Interactions of Platinum Selenoguanine Complexes with Biological Targets

DNA Binding Mechanisms and Adduct Formation

Conformational Changes in DNA Induced by Platinum Selenoguanine Binding

Local Unwinding and Shortening of the Double Helix

Without any specific research on "this compound," any attempt to generate the requested content would fall outside the user's strict instructions to focus solely on this compound and would be purely speculative.

Influence of DNA Sequence and Structure on Binding Affinity

The binding of platinum complexes to DNA is a critical determinant of their biological activity. This interaction is not random but is significantly influenced by both the local nucleotide sequence and the larger-scale DNA structure. Platinum(II) complexes, such as cisplatin (B142131), exhibit a strong preference for the N7 position of purine (B94841) bases, particularly guanine (B1146940). libretexts.orgnih.gov The formation of covalent adducts with DNA can lead to significant conformational changes, including unwinding, shortening, and bending of the double helix. libretexts.orgnih.gov

The substitution of oxygen with selenium in guanine to form 6-selenoguanine (B1239940) (SeG) is predicted to alter these binding dynamics. Quantum mechanical calculations and molecular dynamics simulations suggest that the replacement of guanine with 6-selenoguanine leads to stable, albeit locally distorted and thermodynamically destabilized, DNA structures, including duplexes, antiparallel triplexes, and G-quadruplexes. rsc.org These structural perturbations could create unique recognition sites or alter the accessibility of the N7 position for platination.

The sequence context is paramount in determining platinum binding affinity. Intrastrand cross-links between adjacent guanines (GG sequences) are the most common adducts formed by cisplatin and its analogues. nih.gov The presence of a selenoguanine within such a sequence (e.g., G-SeG or SeG-G) would likely modulate the kinetics and thermodynamics of adduct formation. While specific experimental data on platinum binding to SeG-containing DNA is limited, the principles of platinum's reactivity suggest that the electronic modifications induced by selenium would influence the binding affinity. Furthermore, platinum binding preferences have been shown to dominate the interaction of more complex platinum-containing molecules with DNA, often overriding the targeting effects of other moieties attached to the platinum center. ucl.ac.ukrsc.org

Table 1: Factors Influencing Platinum-DNA Binding Affinity

| Factor | Influence on Binding Affinity |

|---|---|

| Nucleotide Sequence | High affinity for adjacent guanine residues (GG). |

| DNA Structure | Binding can be influenced by pre-existing DNA conformations and can induce bends and kinks. libretexts.org |

| Guanine Modification | Substitution with 6-selenoguanine alters local DNA structure and stability, potentially affecting platinum accessibility and binding. rsc.org |

DNA-Protein Interactions Modulated by this compound Adducts

The formation of platinum-DNA adducts triggers a cascade of cellular responses, largely mediated by proteins that recognize these lesions. nih.govacs.org These proteins include components of the DNA repair machinery and transcription factors. The structural distortions caused by platinum adducts are key to this recognition. For instance, high-mobility group (HMG) domain proteins, such as HMGB1, bind with high affinity to the bent DNA structure created by cisplatin's 1,2-intrastrand cross-links. acs.orgfrontierspartnerships.org This binding is thought to shield the adduct from repair, contributing to the drug's cytotoxicity.

The specific conformation of the platinum-DNA adduct is crucial for protein recognition. Mismatch repair proteins, for example, can differentiate between the adducts formed by cisplatin and oxaliplatin, even though both drugs form the same types of adducts at the same DNA sites. nih.gov This differential recognition is attributed to subtle differences in the adduct-induced DNA conformation. nih.gov

Interaction with RNA and Ribonucleosides

Binding to RNA Structures and Components

Platinum(II) complexes are known to form coordinate covalent bonds with guanine and adenine residues in RNA. uoregon.edu The binding is not limited to unstructured regions; evidence suggests that platinum can cross-link RNA internal loops and bind within non-helical regions. nih.gov The complex tertiary folds common in RNA structures can present unique arrangements of purine-rich elements, creating novel potential binding sites for platinum. nih.gov

High-resolution structural studies, such as the crystal structure of a cisplatin-modified ribosome, have provided detailed insights into platinum-RNA interactions. These studies reveal that cisplatin binding is selective, targeting specific sites with common structural features, often in non-Watson-Crick segments of ribosomal RNA. oup.com For example, cisplatin has been observed to modify conserved functional centers of the ribosome, such as the mRNA-channel and the GTPase center, suggesting a mechanism for the inhibition of protein synthesis. oup.com The introduction of selenoguanine into RNA would likely present a preferential target for platination, analogous to its role in DNA. The specific structural context of the selenoguanine within an RNA molecule would be a key determinant of its reactivity towards platinum complexes.

Role of Ribose Moiety in Interaction Dynamics

Furthermore, the 2'-hydroxyl group of the ribose can participate in the chemistry of platinum-RNA adducts. For instance, platinum(II) coordination to a phosphorothioate substitution in the RNA backbone has been shown to activate the adjacent ribose 2'-OH for nucleophilic attack, leading to RNA cleavage. nih.gov This highlights an active role for the ribose moiety in the downstream consequences of platinum binding. The interaction between the ribose and amino acid side chains, particularly aromatic ones, through stacking interactions, is also a recognized feature of RNA-protein complexes, and such interactions could be modulated by the presence of a nearby platinum adduct. researchgate.net

Interactions with Proteins and Enzymes

Platinum-based drugs can react with a variety of proteins and enzymes, which can influence their mechanism of action, lead to side effects, and contribute to drug resistance. nih.govwku.edu These interactions are governed by the principles of coordination chemistry, with platinum(II) acting as a soft acid that preferentially binds to soft bases, such as sulfur-containing amino acid residues.

Binding to Specific Amino Acid Residues

The side chains of several amino acids can serve as ligands for platinum(II) complexes. The most well-documented interactions involve sulfur-containing residues. However, selenium-containing amino acids represent even more potent targets for platination.

Cysteine and Methionine: The thiol group of cysteine and the thioether of methionine are strong nucleophiles that readily react with platinum compounds. This can lead to the inactivation of enzymes or the sequestration of the platinum drug.

Selenocysteine and Selenomethionine: Selenium is softer and more nucleophilic than sulfur. Consequently, platinum(II) complexes are expected to react even more readily with selenocysteine and selenomethionine residues in proteins. wku.edu This high reactivity suggests that selenoproteins could be significant targets for platinum-based drugs, potentially leading to specific toxicities or novel therapeutic effects. Indeed, reducible selenium compounds have been shown to be highly reactive towards the zinc finger motifs found in DNA repair proteins, indicating that selenium's presence can direct reactivity to critical protein sites. nih.gov

Histidine: The imidazole side chain of histidine is another potential binding site for platinum(II), although the interaction is generally less favorable than with sulfur or selenium donors. The specific coordination can be influenced by steric factors and the local protein environment. nih.govacs.org

Table 2: Reactivity of Amino Acid Residues with Platinum(II) Complexes

| Amino Acid | Key Functional Group | Reactivity with Platinum(II) |

|---|---|---|

| Cysteine | Thiol (-SH) | High |

| Methionine | Thioether (-S-CH₃) | Moderate to High |

| Selenocysteine | Selenol (-SeH) | Very High |

| Selenomethionine | Selenoether (-Se-CH₃) | Very High wku.edu |

| Histidine | Imidazole | Moderate |

Modulation of Enzyme Activity (e.g., DNA Polymerases, Topoisomerases)

Platinum complexes are known to inhibit the function of essential enzymes involved in DNA maintenance and replication. It is plausible that this compound would exhibit similar inhibitory effects.

DNA Polymerases: These enzymes are responsible for synthesizing new DNA strands. Platinum adducts on the DNA template can act as steric hindrances, stalling the progression of DNA polymerase and thereby inhibiting DNA replication. The specific stereochemistry and electronic properties of a this compound adduct would likely influence the efficiency of this inhibition.

Topoisomerases: These enzymes are crucial for resolving topological challenges in DNA, such as supercoiling, that arise during replication and transcription. Some platinum complexes have been shown to act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks. Research into monofunctional platinum(II) complexes has suggested that they can act as inhibitors of topoisomerase I and IIα. nih.govrsc.orgrsc.org Future studies would need to determine if this compound can similarly interfere with topoisomerase function.

Formation of Protein-DNA Cross-links

Beyond forming adducts with DNA alone, platinum compounds can mediate the formation of cross-links between DNA and proteins. thesciencein.orgnih.gov These bulky lesions are particularly challenging for cellular repair mechanisms and are considered to be a significant contributor to the cytotoxic effects of platinum drugs. It is conceivable that a this compound complex, upon binding to DNA, could subsequently react with nearby proteins, such as histones or transcription factors, to form these cross-links. The selenium atom in the selenoguanine ligand might influence the reactivity of the platinum center and the stability of the resulting cross-links.

Cellular Uptake and Subcellular Localization Studies (Mechanism-focused)

The ability of a platinum compound to reach its intracellular targets is governed by its transport across the cell membrane and its subsequent distribution within the cell.

Passive Diffusion vs. Transporter-Mediated Uptake

The cellular accumulation of platinum drugs is a complex process that can involve both passive diffusion and active transport mechanisms.

Transporter-Mediated Uptake: Many platinum drugs are known to be actively transported into cells by various protein transporters, including the copper transporter 1 (CTR1) and organic cation transporters (OCTs). clinpgx.org The structural similarity of a this compound complex to endogenous substrates of these transporters would determine the extent of its transporter-mediated uptake.

Intracellular Distribution and Accumulation (e.g., Nuclear, Mitochondrial)

Once inside the cell, the subcellular localization of a platinum complex is critical to its mechanism of action.

Nuclear Accumulation: As the primary target of many platinum drugs is nuclear DNA, efficient accumulation in the nucleus is paramount for their cytotoxic activity. nih.govnih.gov The properties of the this compound complex would dictate its ability to traverse the nuclear envelope and concentrate in this organelle.

Mitochondrial Accumulation: Mitochondria have emerged as another important target for some platinum complexes. rsc.org Damage to mitochondrial DNA and disruption of mitochondrial function can contribute to cell death. Investigations would be required to determine if this compound exhibits any propensity for mitochondrial localization.

Biochemical Consequences of Biomolecular Interactions

The molecular interactions of this compound with cellular components would be expected to trigger a cascade of biochemical events, ultimately leading to cell cycle arrest and apoptosis.

Inhibition of DNA Replication and Transcription Processes

The formation of platinum-DNA adducts and protein-DNA cross-links serves as a major obstacle to the cellular machinery responsible for DNA replication and transcription. nih.govnih.govmit.edunih.gov

Inhibition of DNA Replication: The stalling of DNA polymerases at platinum-DNA lesions directly inhibits the process of DNA replication, preventing cell division.

Inhibition of Transcription: The presence of platinum adducts on a gene can block the passage of RNA polymerase, thereby inhibiting the transcription of that gene into messenger RNA. This can lead to a deficiency in essential proteins and contribute to the cytotoxic effects of the compound.

While the specific experimental data for "this compound" is not currently available, the established principles of platinum-based drug action provide a solid framework for predicting its likely biological activity. Future research focused on the synthesis and biological evaluation of this specific compound is necessary to validate these hypotheses and to determine its potential as a novel therapeutic agent.

Interference with Purine and Nucleic Acid Metabolism Pathways

This compound complexes are hypothesized to function as antimetabolites, interfering with the synthesis and function of nucleic acids. This activity is predicated on the structural similarity of the selenoguanine ligand to endogenous purine bases. nih.gov

The proposed mechanism involves a multi-pronged attack on purine metabolism. Once inside the cell, the this compound complex can release the selenoguanine ligand, which can then be erroneously incorporated into the purine biosynthetic pathway. This can lead to the formation of fraudulent nucleotides, which are subsequently incorporated into DNA and RNA, disrupting their structure and function. nih.gov

Furthermore, platinum complexes containing purine analogs like 6-mercaptopurine have been shown to inhibit purine metabolism, and by extension, nucleic acid synthesis. nih.gov It is plausible that this compound complexes operate through a similar mechanism, where the complex itself or its metabolites directly inhibit key enzymes involved in the de novo synthesis of purines. The platinum moiety of the complex can also form covalent adducts with DNA, a hallmark of platinum-based anticancer agents. researchgate.net This binding preferentially occurs at the N7 position of guanine and adenine residues, leading to the formation of intrastrand and interstrand cross-links that distort the DNA double helix and impede replication and transcription.

The interference with these fundamental cellular processes can be summarized as follows:

Inhibition of de novo purine synthesis: The complex or its metabolites may inhibit key enzymes in the purine biosynthesis pathway.

Incorporation into nucleic acids: The selenoguanine moiety can be metabolized and incorporated into DNA and RNA, leading to dysfunctional macromolecules. nih.gov

Formation of platinum-DNA adducts: The platinum center can bind to DNA, causing structural distortions that block replication and transcription.

| Interaction | Effect on Metabolism | Consequence |

| Inhibition of purine synthesis enzymes | Decreased production of purine nucleotides | Impaired DNA and RNA synthesis |

| Incorporation of selenoguanine into DNA/RNA | Formation of fraudulent nucleic acids | Disruption of nucleic acid function |

| Platinum binding to DNA | Formation of DNA adducts and cross-links | Inhibition of DNA replication and transcription |

Induction of Cellular Stress Responses (e.g., Reactive Oxygen Species Generation)

A significant aspect of the biological activity of selenium-platinum compounds is their ability to induce cellular stress, primarily through the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. nih.gov

Studies on selenium-platinum complexes, such as EG-Se/Pt, have demonstrated that these compounds can lead to a significant increase in intracellular ROS levels. nih.gov This pro-oxidant activity is thought to be a key contributor to their cytotoxic effects. The generation of ROS by these complexes can be linked to the depletion of intracellular antioxidants, particularly glutathione (B108866) (GSH). nih.gov Glutathione is a critical molecule in maintaining the cellular redox balance and detoxifying harmful substances. By depleting GSH levels, this compound complexes can disrupt this balance and lead to an accumulation of ROS, resulting in oxidative stress. nih.gov

The induction of oxidative stress by this compound complexes initiates a cascade of events that contribute to cell death. The elevated levels of ROS can damage mitochondria, further amplifying oxidative stress and triggering downstream apoptotic pathways. nih.govresearchgate.net

| Cellular Component | Effect of Increased ROS |

| Lipids | Lipid peroxidation, membrane damage |

| Proteins | Protein oxidation, enzyme inactivation |

| Nucleic Acids | DNA damage, mutations |

| Mitochondria | Disruption of mitochondrial membrane potential |

Molecular Pathways Leading to Apoptosis Induction

The culmination of the molecular interactions of this compound complexes is the induction of apoptosis, or programmed cell death. This is a tightly regulated process that eliminates damaged or unwanted cells. The apoptotic cascade initiated by these complexes is multifaceted and involves the activation of intrinsic, or mitochondrial, pathways. nih.gov

The generation of excessive ROS and the resulting oxidative stress play a central role in triggering the mitochondrial pathway of apoptosis. nih.govnih.gov This pathway is characterized by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytoplasm. One such factor is cytochrome c, which, once in the cytoplasm, associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates downstream effector caspases, such as caspase-3. imrpress.com

Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. imrpress.com Studies on the selenium-platinum compound EG-Se/Pt in Jurkat T-cell acute lymphoblastic leukemia cells have shown a dose-dependent increase in apoptosis. nih.gov

Apoptotic Rates in Jurkat Cells Treated with EG-Se/Pt for 24 hours nih.gov

| Concentration of EG-Se/Pt (µM) | Apoptotic Rate (%) |

| 5 | 14.78 |

| 15 | 36.07 |

| 35 | 64.56 |

The molecular cascade leading to apoptosis can be summarized as follows:

Induction of ROS: The this compound complex generates ROS and depletes glutathione. nih.govnih.gov

Mitochondrial Dysfunction: Increased ROS disrupts the mitochondrial membrane potential. nih.gov

Release of Cytochrome c: Pro-apoptotic factors, including cytochrome c, are released from the mitochondria. nih.gov

Apoptosome Formation and Caspase Activation: Cytochrome c triggers the formation of the apoptosome and the activation of caspase-9.

Execution of Apoptosis: Caspase-9 activates effector caspases like caspase-3, leading to cell death.

Theoretical and Computational Chemistry Studies of Platinum Selenoguanine Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds. nih.gov These methods are essential for understanding the intrinsic properties of platinum selenoguanine complexes.

Guanine (B1146940) and its analogues, including selenoguanine, can exist in several tautomeric forms, which differ in the position of a proton. The relative stability of these tautomers is crucial as it dictates the molecule's hydrogen bonding patterns and recognition by biological systems. Quantum chemistry calculations are used to determine the relative energies of these tautomers in the gas phase and in solution. nih.govmdpi.com For guanine, the N9-H keto and N7-H keto tautomers are the most stable. The introduction of a selenium atom in place of the oxygen at the C6 position is expected to influence the tautomeric equilibrium, a phenomenon that can be precisely quantified by computational methods.

Coordination of a platinum(II) ion significantly alters the electronic structure of the ligand, which in turn affects the acidity of N-H protons and the preferred tautomeric form. While direct computational studies on proton transfer in this compound are not extensively documented, research on related systems shows that metal coordination can facilitate proton transfer processes. nih.gov For instance, upon platination at the N7 position—a common binding site for platinum drugs—the acidity of the N1-H proton in guanine increases. nih.gov This suggests that in a Pt-selenoguanine complex, the proton at the N1 position would be more readily lost, a factor that could influence its interactions with biological targets. The energy barriers for these proton transfer events can be calculated to understand their kinetics.

Table 1: Calculated Relative Energies of Guanine Tautomers This table presents illustrative data based on typical quantum chemical calculations for guanine to demonstrate the concept. Actual values for selenoguanine would require specific calculations.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| N9-H Keto | 0.0 | 0.0 |

| N7-H Keto | 1.5 - 3.0 | 0.5 - 2.0 |

| N9-H Enol | 8.0 - 10.0 | 5.0 - 7.0 |

| N7-H Enol | 9.0 - 12.0 | 6.0 - 8.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are critical indicators of a molecule's electronic properties and kinetic stability. nih.gov A small HOMO-LUMO gap generally implies higher reactivity.

In platinum-ligand complexes, the HOMO and LUMO can be localized on the metal, the ligand, or delocalized across the entire molecule. Computational studies on various platinum(II) complexes show that the nature of the ligands can effectively tune the HOMO-LUMO gap. rsc.orgnih.gov For a this compound complex, DFT calculations can predict the energies and spatial distributions of these orbitals. It is anticipated that the HOMO would have significant contributions from the electron-rich selenium atom and the platinum d-orbitals, while the LUMO would likely be centered on the purine (B94841) ring system.

Coordination of Pt(II) to a nucleobase is known to lower the energy of the LUMO, making the complex a better electron acceptor. nih.gov The substitution of oxygen or sulfur with selenium, a more polarizable and less electronegative atom, is expected to raise the energy of the HOMO compared to guanine or thioguanine. This would result in a smaller HOMO-LUMO gap for this compound, suggesting potentially different electronic and reactivity properties compared to its analogues.

Table 2: Representative HOMO-LUMO Gaps from DFT Calculations This table provides typical calculated energy gaps for related systems to illustrate the effect of metal coordination and ligand modification.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Guanine | -5.8 | -0.5 | 5.3 |

| [Pt(NH₃)₃(guanine)]²⁺ | -8.2 | -4.1 | 4.1 |

| Pt(bipy)Cl₄ | -6.5 | -4.8 | 1.7 |

| Pt(dach)Cl₄ | -7.0 | -4.9 | 2.1 |

Data derived from representative studies on platinum complexes. nih.govresearchgate.net

Quantum chemical calculations are highly effective in predicting the most stable binding modes of a ligand to a metal center. For platinum complexes with guanine, theoretical studies consistently confirm that the N7 position of the purine ring is the kinetically and thermodynamically preferred coordination site. mdpi.com These calculations can also explore the possibility of bidentate chelation, for instance, involving both the N7 atom and the exocyclic group at C6 (in this case, selenium).

By calculating the binding energies of different potential isomers, the most stable structure of a this compound complex can be determined. For a square-planar Pt(II) center, such as in cisplatin (B142131) derivatives, coordination would likely involve the selenoguanine ligand and other ancillary ligands. DFT geometry optimizations provide precise bond lengths and angles for the coordinated complex. rsc.org For example, in calculated [Pt(NH₃)₂(guanine)]²⁺ structures, the Pt-N7 bond length is approximately 2.0 Å. mdpi.com In a hypothetical [Pt(NH₃)₂(selenoguanine-N7,Se6)] chelate, calculations would predict the Pt-N7 and Pt-Se bond lengths, providing insight into the stability and strain of the resulting chelate ring. Studies on platinum complexes with other selenium donor ligands confirm the formation of stable Pt-Se bonds. researchgate.netnih.gov

Molecular Dynamics Simulations for Solution Behavior and Dynamics

While quantum chemical calculations describe the static electronic properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govoup.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, particularly in a solvent like water.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a powerful approach to studying solvated systems. acs.orgkaust.edu.sanih.gov In a QM/MM simulation, the chemically active region (e.g., the this compound complex) is treated with high-accuracy quantum mechanics, while the surrounding solvent and any other large molecules are treated with more computationally efficient molecular mechanics. This approach has been used to study 6-selenoguanine (B1239940) in water, revealing that explicit solvent interactions, especially hydrogen bonds to the selenium atom, have a significant impact on its excited-state properties compared to simpler continuum solvent models. acs.org For a this compound complex, QM/MM simulations would be ideal for accurately modeling how the aqueous environment affects its geometry, electronic properties, and stability.

This compound complexes are not rigid structures. Bonds can vibrate, angles can bend, and parts of the molecule can rotate. MD simulations are the primary tool for exploring this conformational flexibility. When platinum complexes bind to DNA, they induce significant conformational changes, including bending and unwinding of the double helix, which are crucial for their biological activity. nih.govnih.gov MD simulations have been instrumental in characterizing these distortions. nih.govaacrjournals.org

For an isolated this compound complex, simulations can explore the rotational barriers around key bonds, such as the Pt-N7 bond or the C-C bonds of ancillary ligands. The energy required to rotate a ligand can be significant and may lead to the existence of stable rotational isomers (rotamers). nih.gov For square-planar platinum(II) complexes, rotation around the metal-ligand bonds can have activation barriers that are computationally accessible, providing insight into the dynamic processes the complex can undergo in solution. acs.orgnih.gov Understanding this flexibility is key to comprehending how the molecule might adapt its shape to bind to a biological target.

Docking and Molecular Modeling of Biomolecular Interactions

Computational studies focusing specifically on the docking and molecular modeling of this compound with biomolecules are not extensively represented in the current scientific literature. However, the methodologies for modeling related platinum-based anticancer drugs, such as cisplatin and oxaliplatin, are well-established and provide a framework for how such investigations would be approached. These studies are crucial for understanding the mechanisms of action, predicting biological activity, and designing new, more effective metallodrugs.

While direct modeling studies on this compound-DNA adducts are not available in the provided research, the computational approaches for analogous platinum compounds are robust. The primary target for platinum-based anticancer drugs is nuclear DNA, where they form covalent adducts, primarily at the N7 position of guanine residues. researchgate.net These adducts distort the DNA structure, interfering with replication and transcription and ultimately leading to apoptosis. researchgate.net

Modeling these interactions typically involves a multi-tiered approach combining quantum mechanics (QM) and molecular mechanics (MM). Hybrid QM/MM methods are particularly powerful, as they allow for a high-accuracy quantum mechanical description of the platinum coordination sphere and its immediate environment (the QM region), while the larger biomolecular system, including the rest of the DNA strand and solvent, is treated with more computationally efficient molecular mechanics (the MM region). rsc.orgnih.gov This approach captures the electronic effects of bond-making and breaking while remaining computationally feasible for large systems. rsc.org

Key objectives of modeling platinum-DNA adducts include:

Predicting Binding Affinity: Calculating the binding energy between the platinum complex and DNA fragments to correlate with cytotoxic activity. nih.gov

Characterizing Structural Deformations: Analyzing changes in DNA helical parameters, such as bending and unwinding, upon adduct formation. researchgate.net

Understanding Ligand Effects: Investigating how the non-leaving ligands (the "carrier" ligands) on the platinum complex influence the structure and stability of the DNA adduct. rsc.org

| Method | Description | Typical Application |

|---|---|---|

| Quantum Mechanics (QM) | High-accuracy methods like Density Functional Theory (DFT) are used to model the electronic structure of the platinum coordination complex and its direct interaction with nucleobases. | Calculating reaction pathways, bond energies, and electronic properties of the core adduct. |

| Molecular Mechanics (MM) | Uses classical force fields (e.g., AMBER) to model large systems. It is computationally efficient but requires accurate parameters for the metal center, which can be a limitation. | Simulating the behavior of large DNA oligomers and observing global conformational changes. rsc.org |

| QM/MM Hybrid Methods | Combines the accuracy of QM for the reactive center (platinum and coordinated bases) with the efficiency of MM for the surrounding environment (DNA backbone, solvent). rsc.org | Achieving a realistic description of the adduct within its biological context, balancing accuracy and computational cost. nih.govacs.org |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the molecule, providing insights into the conformational flexibility and stability of the DNA adduct over time. | Assessing the dynamic stability of the platinated DNA and sampling different conformations. |

Beyond DNA, proteins are significant biological targets for platinum compounds. nih.gov These interactions are critical to the drug's pharmacokinetics, transport, and side effects. nih.gov While specific studies predicting the binding sites of this compound on proteins are absent from the literature, general computational methods for metallodrug-protein interactions are widely used.

Molecular docking is a primary computational technique used to predict the preferred binding orientation of one molecule (the ligand, e.g., a platinum complex) to a second (the receptor, e.g., a protein). nanobioletters.comresearchgate.net The process involves sampling a large number of possible conformations of the ligand within the protein's potential binding sites and scoring them based on their energetic favorability. nanobioletters.com

For platinum complexes, docking studies can help:

Identify potential protein targets and binding pockets.

Predict the specific amino acid residues (e.g., histidine, cysteine, methionine) that are likely to coordinate with the platinum center. nih.gov

Estimate the binding affinity, which can help rank potential protein targets. nanobioletters.com

Understand how the platinum complex might alter the protein's structure and function.

Computational approaches like the PLATINUM web service can be used to analyze hydrophobic/hydrophilic properties and matches in protein-ligand complexes to complement standard docking scores. oup.com Metalloproteomics, which combines proteomics with metallodrug research, provides a powerful avenue for identifying the molecular targets of metal-based agents, which can then be further investigated using computational models. nih.gov

Photophysical Properties and Excited-State Dynamics of Selenoguanine Moieties

The substitution of the oxygen atom in guanine with a heavier chalcogen like selenium dramatically alters its photophysical properties. Unlike canonical nucleobases, which are highly photostable, 6-selenoguanine (6SeGua) exhibits a near-unity quantum yield for triplet state formation. nih.gov This efficient population of triplet states is driven by enhanced intersystem crossing (ISC), a process facilitated by the heavy selenium atom. nih.gov These properties make selenoguanine a molecule of interest for applications in photodynamic therapy. nih.gov

Upon absorption of UV light, 6-selenoguanine is promoted from its ground state (S₀) to an electronically excited singlet state. Computational studies, particularly those using high-level methods like multistate complete active space second-order perturbation theory (MS-CASPT2), have been instrumental in characterizing these states. nih.govacs.orgnih.gov

In both aqueous solution and when embedded in a DNA duplex, the lowest two singlet excited states are identified as:

S₁ (nSeπ) : A spectroscopically "dark" state resulting from the excitation of an electron from a non-bonding lone pair orbital on the selenium atom (nSe) to a π anti-bonding orbital. nih.govacs.org

S₂ (πSeπ*) : A spectroscopically "bright" state, meaning it is readily accessed by light absorption. nih.govacs.org This state is responsible for the main absorption peak of 6SeGua around 357 nm (3.47 eV). nih.govacs.org

Energetically below the bright S₂ state lie two triplet states:

T₁ (³ππ*) : The lowest triplet state. acs.orgnih.gov

T₂ (³nπ*) : The second lowest triplet state. acs.orgnih.gov

The relative energies of these states are crucial for determining the subsequent deactivation pathways.

| State | Character | Gas Phase (MS-CASPT2) nih.gov | Water (QM/MM) nih.gov | DNA (QM/MM) nih.gov |

|---|---|---|---|---|

| S₁ | ¹(nSeπ) | 2.61 | 2.92 | 3.15 |

| S₂ | ¹(πSeπ) | 3.45 | 3.51 | 3.40 |

| T₁ | ³(ππ) | 2.40 | 2.55 | 2.48 |

| T₂ | ³(nπ) | 2.56 | 2.59 | 2.80 |

Following photoexcitation to the bright S₂ state, 6-selenoguanine undergoes a series of ultrafast non-radiative transitions to populate the triplet manifold. This relaxation cascade is significantly faster than in its sulfur-containing analog, 6-thioguanine (B1684491). nih.gov The primary deactivation pathway has been elucidated through nonadiabatic dynamics simulations and is largely consistent across different environments. nih.govrsc.org

The predominant relaxation mechanism is: S₂ → S₁ → T₂ → T₁

S₂ → S₁ Internal Conversion (IC): After initial excitation, the molecule rapidly relaxes from the S₂ state to the lower-lying S₁ state. This process is extremely fast, occurring on a femtosecond timescale, and proceeds through a conical intersection between the two states. nih.govresearchgate.net

S₁ → T₂ Intersystem Crossing (ISC): From the S₁ state, the population is efficiently transferred to the triplet manifold, primarily to the T₂ state. This ISC step is the key to the high triplet yield. nih.gov Some studies also propose a direct S₂ → T₂ ISC pathway that can compete with internal conversion, facilitated by a large spin-orbit coupling (SOC) of approximately 435 cm⁻¹ between these two states. acs.orgnih.gov

T₂ → T₁ Internal Conversion: Once in the triplet manifold, the molecule quickly relaxes from the T₂ state to the lowest triplet state, T₁, via internal conversion. nih.govunivie.ac.at

T₁ → S₀ Intersystem Crossing: The T₁ state is relatively long-lived but ultimately decays back to the ground state (S₀) via another ISC event. The lifetime of this state is significantly shorter for 6SeGua (e.g., 1.7 ns) compared to 6tGua (1420 ns), an effect attributed to a smaller energy barrier to the T₁/S₀ crossing point and larger spin-orbit couplings in the selenium compound. nih.govrsc.org

| Process | Calculated Timescale (fs) | Experimental Timescale (fs) |

|---|---|---|

| Overall S₂ Decay (IC + ISC) | τ₁ = 131 fs, τ₂ = 191 fs nih.govacs.org | 130 ± 50 fs nih.govacs.org |

| Intersystem Crossing (S₁ → T₂) | 452 ± 38 fs nih.govacs.org | N/A |

To accurately model the photophysics of selenoguanine in a realistic biological setting, such as in aqueous solution or embedded within a DNA helix, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are essential. nih.govnih.gov These methods treat the chromophore (6-selenoguanine) with a high level of quantum chemical theory (the QM part) while the surrounding thousands of atoms (water molecules, the DNA strand) are described by a classical force field (the MM part). researchgate.net

The QM/MM approach offers several advantages:

Environmental Effects: It explicitly includes the electrostatic and steric effects of the environment on the electronic states of the chromophore. For instance, studies have shown that the hydrogen-bonding interactions within a DNA duplex can stabilize or destabilize specific excited states of 6SeGua compared to in solution. nih.govresearchgate.net

Realistic Dynamics: It allows for nonadiabatic dynamics simulations in a condensed-phase environment, providing a more accurate picture of the ultrafast relaxation processes. nih.gov

Structural Flexibility: The method accounts for the structural fluctuations of both the chromophore and its environment, which can influence the energies of excited states and the accessibility of intersection points that govern non-radiative decay. researchgate.net

For example, QM/MM simulations have revealed that the potential energy surface of the S₂ state is steeper when 6SeGua is in DNA compared to water, which is expected to accelerate the initial S₂ → S₁ internal conversion step. nih.govresearchgate.net These detailed insights are critical for understanding how the biological context modulates the photosensitizing properties of selenoguanine.

Future Directions and Emerging Research Avenues for Platinum Selenoguanine Complexes